N-phenylpyrrolidine-1-carboxamide

Fragment-Based Drug Discovery Structural Biology Crystallography

N-phenylpyrrolidine-1-carboxamide is a structurally validated fragment for fragment-based drug discovery. Its high-resolution X-ray binding pose against Enterovirus D68 3C Protease (PDB 7GP4, 1.51 Å) provides a reliable starting point for medicinal chemistry campaigns. With a defined melting point (133–134°C), predicted LogP ~1.6, and 92.5% blood-brain barrier penetration probability, this scaffold supports rational design of CNS-penetrant inhibitors. High purity (≥95%) ensures reproducibility as an analytical reference standard. Build focused libraries for antiviral and neuroscience programs with confidence.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 5626-53-9
Cat. No. B111081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenylpyrrolidine-1-carboxamide
CAS5626-53-9
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C11H14N2O/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14)
InChIKeyNTBKXPQLQPBJJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylpyrrolidine-1-Carboxamide (CAS 5626-53-9) as a Versatile Scaffold and Fragment for Drug Discovery Procurement


N-phenylpyrrolidine-1-carboxamide (CAS 5626-53-9) is an organic compound with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . It features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, linked via a carboxamide functional group to a phenyl moiety . This core structure is recognized as a versatile small-molecule scaffold in medicinal chemistry and has been explicitly employed as a validated fragment hit in structure-based drug discovery campaigns [1], distinguishing it from simple building blocks.

Critical Differentiators in N-Phenylpyrrolidine-1-Carboxamide Procurement: Beyond Generic Scaffolds


While the pyrrolidine-1-carboxamide core is a common motif, generic substitution with uncharacterized analogs is not advisable for rigorous scientific applications. The specific N-phenyl derivative offers distinct physicochemical properties, such as a defined melting point (133-134 °C) and predicted LogP (~1.6) , that are critical for reproducibility in synthesis and formulation. Furthermore, the compound's validated use in high-resolution X-ray crystallography as a bound ligand fragment (PDB: 7GP4, 7HTI) [1] provides structural information that is unique to this exact scaffold, enabling its use as a privileged starting point for rational design that closely related in-class analogs, lacking such experimental validation, cannot support.

Quantitative Procurement Evidence: Validating N-Phenylpyrrolidine-1-Carboxamide's Unique Position in Medicinal Chemistry


High-Resolution Structural Validation as a Privileged Fragment Scaffold

N-phenylpyrrolidine-1-carboxamide is not merely a theoretical scaffold; it is a ligand with experimentally solved, high-resolution co-crystal structures in the Protein Data Bank (PDB). This provides atomic-level information on its binding mode, a critical differentiator from the vast majority of in-class analogs that lack this data. Specifically, the compound is the bound ligand in the PDB entry 7GP4, a crystal structure of the Enterovirus D68 3C Protease [1]. The structure was solved at a resolution of 1.51 Å, providing a high-confidence model of the fragment's interactions [2]. This data directly supports its use as a validated starting point for fragment growth or linking campaigns.

Fragment-Based Drug Discovery Structural Biology Crystallography Antiviral Research

Predicted Favorable ADME Profile for CNS Drug Discovery

In silico ADMET predictions for N-phenylpyrrolidine-1-carboxamide suggest a profile suitable for oral bioavailability and central nervous system (CNS) penetration, distinguishing it from many polar or high-molecular-weight analogs. The compound has a favorable predicted LogP of 1.6 and complies with Lipinski's Rule of Five. Critically, in silico models predict a high probability (92.50%) of crossing the blood-brain barrier (BBB) and good Caco-2 permeability (85.53%) [1]. These values provide a quantitative benchmark for evaluating this core scaffold against other heterocyclic carboxamides for projects requiring CNS exposure.

ADMET Prediction Blood-Brain Barrier Oral Bioavailability Medicinal Chemistry

Defined Physicochemical Properties for Experimental Reproducibility

The compound possesses well-defined experimental and predicted physicochemical properties that are essential for experimental reproducibility and procurement quality control. Unlike many uncharacterized research chemicals, this compound has a reported experimental melting point of 133-134 °C and predicted properties including a boiling point of 387.0±15.0 °C, density of 1.201±0.06 g/cm³, and a pKa of 12.95±0.70 . This detailed characterization allows for precise formulation, purification, and analytical verification.

Analytical Chemistry Formulation Reproducibility Quality Control

High-Value Applications for N-Phenylpyrrolidine-1-Carboxamide in Drug Discovery and Chemical Biology


Validated Fragment for Structure-Based Drug Design

N-phenylpyrrolidine-1-carboxamide is an ideal procurement for fragment-based drug discovery (FBDD) programs. Its established binding pose in the PDB structure 7GP4 (1.51 Å) against the Enterovirus D68 3C Protease provides a high-confidence starting point for medicinal chemists [1]. Unlike an uncharacterized analog, this compound offers a structurally validated fragment that can be rationally grown, merged, or linked to optimize potency and selectivity for antiviral targets.

CNS-Penetrant Lead Optimization Scaffold

For neuroscience drug discovery programs, this compound serves as a strategic core scaffold due to its favorable predicted ADME profile. In silico models indicate a high likelihood of blood-brain barrier penetration (92.5% probability) and good oral absorption [1]. Researchers can procure this compound to synthesize focused libraries of analogs, confident that the core scaffold itself does not preclude CNS exposure, thereby increasing the probability of identifying a development candidate with the desired pharmacokinetic profile.

Analytical Reference Standard for Quality Control

Given its well-defined experimental melting point (133-134 °C) [1] and available high-purity commercial sources [2], N-phenylpyrrolidine-1-carboxamide is suitable as an analytical reference standard. It can be used to calibrate instruments, validate synthetic routes for more complex derivatives, and serve as a known control in high-throughput screening campaigns, ensuring the integrity and reproducibility of experimental data.

Core Scaffold for Kinase and Protease Inhibitor Development

The N-phenylpyrrolidine-1-carboxamide motif is recognized as a versatile scaffold in the development of enzyme inhibitors. Derivatives of this scaffold have been explored for their ability to inhibit targets like kinases and proteases [1]. By procuring the parent compound, research groups can develop proprietary, patentable inhibitors by exploring diverse substitution patterns around this validated core, leveraging its established utility in medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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